A closely related analog, NSC 368390 (6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt), emerged from a research program exploring the anticancer activity of substituted 4-quinolinecarboxylic acids []. NSC 368390 displayed significant efficacy against various human solid tumor xenografts in mice, including breast, lung, stomach, and colon carcinomas []. The compound exhibited superior efficacy compared to existing chemotherapeutic agents like 1-beta-D-Arabinofuranosylcytosine, Adriamycin, and fluorouracil in inhibiting the growth of human colon tumors []. Due to its promising antitumor activity and water solubility, NSC 368390 underwent further development as a Phase 1 anticancer agent [].
CAS No.: 524-03-8
CAS No.: 108549-46-8
CAS No.: 573-94-4
CAS No.:
CAS No.: 31984-70-0
CAS No.: 42298-28-2